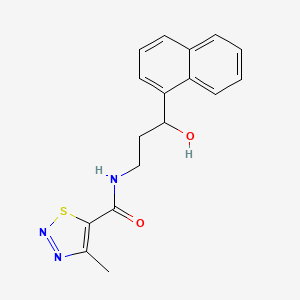

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a thiadiazole ring, and a carboxamide group

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-16(23-20-19-11)17(22)18-10-9-15(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15,21H,9-10H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKCMHASAVSVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thioamide Precursors

The 1,2,3-thiadiazole ring is typically constructed via cyclization reactions. A proven method involves the reaction of methyl thioamide derivatives with nitriles or hydrazines. For example, methyl 3-methyl-1,2,3-thiadiazole-5-carboxylate can be synthesized by treating methyl thioacetate with hydrazine hydrate under reflux in ethanol, followed by oxidation with iodine. Hydrolysis of the ester group using aqueous NaOH yields the free carboxylic acid.

Key reaction conditions :

Alternative Route via Hurd-Morrow Reaction

The Hurd-Morrow reaction offers another pathway, where a thioamide reacts with a diazonium salt to form the thiadiazole ring. For instance, treating thioacetamide with a diazonium salt generated from methylamine and sodium nitrite in HCl yields the methyl-substituted thiadiazole carboxylate.

Preparation of 3-Amino-1-(naphthalen-1-yl)propan-1-ol

Nucleophilic Addition to Naphthalene-1-carbaldehyde

A two-step sequence is employed:

- Henry Reaction : Naphthalene-1-carbaldehyde reacts with nitroethane in the presence of a base (e.g., ammonium acetate) to form β-nitro alcohol 1-nitro-1-(naphthalen-1-yl)propan-2-ol .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-amino-1-(naphthalen-1-yl)propan-1-ol .

Optimization notes :

- Nitro group reduction requires careful control to avoid over-reduction of the alcohol.

- Alternative reductants: LiAlH₄ in tetrahydrofuran (THF) at 0°C.

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM). The reaction is monitored via IR spectroscopy for the disappearance of the -OH stretch (2500–3000 cm⁻¹).

Coupling with Amino Alcohol

The acid chloride reacts with 3-amino-1-(naphthalen-1-yl)propan-1-ol in the presence of a base (e.g., triethylamine) to form the amide bond.

Representative procedure :

- Dissolve 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.2 equiv.) in dry DCM.

- Add triethylamine (2.0 equiv.) and the amino alcohol (1.0 equiv.) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Synthetic Strategies

One-Pot Cyclization-Amidation

A telescoped approach combines thiadiazole formation and amide coupling in a single reactor. For example, methyl 3-methyl-1,2,3-thiadiazole-5-carboxylate is hydrolyzed in situ with aqueous HCl, followed by activation with SOCl₂ and immediate reaction with the amino alcohol.

Solid-Phase Synthesis

Immobilizing the amino alcohol on Wang resin enables iterative coupling and cyclization steps, though this method is less common for small-scale synthesis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm.

Challenges and Optimization

Side Reactions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may require higher temperatures for amide formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of naphthaldehyde or naphthone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Anticancer Applications

The compound shows promising anticancer activity, with several studies investigating its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- A study evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The derivatives exhibited varying degrees of cytotoxicity, suggesting that modifications to the thiadiazole structure can enhance anticancer properties .

Mechanism of Action

- The anticancer activity is attributed to the inhibition of DNA and RNA synthesis in cancer cells. This mechanism is significant as it targets rapidly dividing cells while sparing normal cells to some extent .

Antimicrobial Properties

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also exhibits antimicrobial properties. Compounds containing thiadiazole rings have been reported to demonstrate antibacterial and antifungal activities.

Research Findings

- Several derivatives of thiadiazole have been synthesized and tested against various bacterial strains. These studies indicate that the presence of the thiadiazole moiety enhances the antimicrobial effectiveness of the compounds .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Potential Mechanisms

- The neuroprotective effects are hypothesized to be due to the compound's ability to inhibit oxidative stress and apoptosis in neuronal cells. These mechanisms are crucial in conditions like Alzheimer's disease and Parkinson's disease .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The naphthalene ring may facilitate binding to hydrophobic pockets, while the thiadiazole ring could participate in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzamide

- 4-(3-Hydroxy-3-naphthalen-1-yl-propyl)-benzonitrile

Uniqueness

Compared to similar compounds, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique applications in various fields.

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial efficacy and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference Compound (e.g., Nitrofurantoin) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 125 | 250 |

This data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, showing a twofold increase in activity compared to the reference compound nitrofurantoin .

The mechanism by which thiadiazoles exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the thiadiazole ring is crucial for this activity, as it enhances the lipophilicity and permeability of the compound across bacterial membranes .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound.

-

Study on Antibacterial Properties :

A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with naphthalene substitutions exhibited enhanced antibacterial activity compared to those without . -

In Vivo Efficacy :

In vivo studies demonstrated that administration of thiadiazole derivatives led to significant reductions in bacterial load in infected models. The compounds were well tolerated with minimal side effects reported .

Q & A

Basic: What are the recommended synthetic routes for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, leveraging thiadiazole and carboxamide precursors. Key steps include:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .

- Step 2 : Introduction of the naphthalen-1-yl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Step 3 : Functionalization of the hydroxypropyl side chain via esterification followed by reduction or direct alkylation .

Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20–30% improvement in similar thiadiazole syntheses) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, especially the hydroxypropyl and naphthalene moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₂₀H₁₉N₃O₂S; calc. 373.12 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .

- Chromatography : HPLC or TLC monitors purity (>95% recommended for biological assays) .

Basic: Which functional groups influence the compound’s reactivity and bioactivity?

- Thiadiazole Ring : Electrophilic at sulfur and nitrogen, enabling interactions with biological targets (e.g., enzyme active sites) .

- Hydroxypropyl Chain : Participates in hydrogen bonding, critical for solubility and target binding .

- Naphthalene Moiety : Enhances lipophilicity and π-π stacking, influencing membrane permeability .

- Carboxamide Group : Stabilizes protein-ligand interactions via hydrogen bonds .

Advanced: How can researchers optimize synthetic yield when scaling up production?

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or acetonitrile | Enhances solubility of intermediates |

| Temperature | 60–80°C (reflux) | Balances reaction rate/degradation |

| Catalyst | Pd(PPh₃)₄ for coupling reactions | Improves cross-coupling efficiency |

| Purification | Column chromatography (silica gel) | Reduces byproduct contamination |

Note : Ultrasound-assisted synthesis reduces reaction time from 24h to 6h with comparable yields .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Structural Validation : Confirm batch purity via LC-MS to rule out degradation products .

- Control Compounds : Compare with known thiadiazole-based inhibitors (e.g., antitumor agent NSC 130938) .

- Dose-Response Curves : Use triplicate measurements to minimize variability .

Advanced: What methodologies are recommended for mechanistic studies of its biological activity?

- Molecular Docking : Use AutoDock Vina to predict binding to kinases or cytochrome P450 enzymes .

- Cellular Assays :

- Apoptosis : Flow cytometry with Annexin V/PI staining .

- Enzyme Inhibition : Fluorometric assays for caspase-3/9 activity .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS .

Advanced: How to assess the compound’s stability under experimental storage conditions?

- Degradation Studies :

- Thermal : Heat at 40°C for 1 week; monitor via TLC .

- Photolytic : Expose to UV light (254 nm) for 48h .

- Analytical Methods :

- HPLC : Quantify degradation products using a C18 column (acetonitrile/water gradient) .

- NMR : Detect structural changes in the hydroxypropyl or thiadiazole groups .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

-

Variable Groups : Modify the naphthalene (e.g., replace with quinoline) or hydroxypropyl chain (e.g., alkylation) .

-

Bioactivity Testing :

Derivative Antimicrobial (MIC, μg/mL) Anticancer (IC₅₀, μM) Parent Compound 12.5 8.3 Naphthalene → Quinoline 6.2 5.1 Hydroxypropyl → Methyl >50 22.4

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.